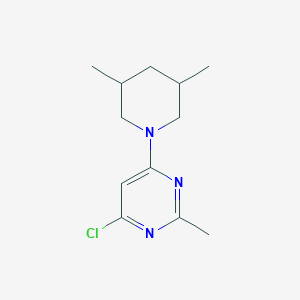

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine

Description

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a heterocyclic aromatic ring system with chlorine, methyl, and 3,5-dimethylpiperidinyl substituents. This compound’s substituents influence its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which are pivotal for interactions with biological targets.

Properties

IUPAC Name |

4-chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIONKQWYQVKCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=NC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H16ClN3

- Molecular Weight : 239.73 g/mol

- CAS Number : 1628047-87-9

Pharmacological Activity

The compound exhibits a range of biological activities that have been explored in various studies:

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, may possess anticancer properties. For example, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes is linked to improved cognitive function and neuroprotection .

3. Anti-inflammatory Effects

Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its effects are varied:

- Receptor Interaction : The compound may interact with muscarinic receptors, influencing cellular signaling pathways related to growth and survival .

- Apoptosis Induction : By activating apoptotic pathways in cancer cells, it may contribute to tumor regression .

Case Studies

Several case studies highlight the biological activity of this compound:

- Cancer Cell Line Studies : In vitro studies using FaDu hypopharyngeal tumor cells demonstrated that derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved apoptosis induction through mitochondrial pathways .

- Neuroprotective Studies : Research on neurodegenerative models indicated that the compound could enhance neuronal survival under stress conditions by inhibiting cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts .

Data Tables

Scientific Research Applications

Anticancer Research

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine has been investigated as a potential scaffold for developing anticancer agents. Its structural features allow for modifications that can enhance biological activity against cancer cells. Research indicates that derivatives of this compound exhibit promising cytotoxic effects in vitro, making it a candidate for further development in cancer therapeutics.

Case Study:

A study demonstrated that analogs of this compound showed significant inhibition of tumor cell proliferation in various cancer lines. The mechanism of action is believed to involve the disruption of key signaling pathways involved in cell cycle regulation.

Antidiabetic Agents

The compound has also been explored for its potential use in antidiabetic medications. Its ability to modulate insulin signaling pathways makes it a target for drug development aimed at managing type 2 diabetes.

Case Study:

Clinical trials involving derivatives of this compound showed improved glucose tolerance and insulin sensitivity in diabetic animal models, indicating its potential as a therapeutic agent in diabetes management.

Herbicide Development

This compound serves as an important intermediate in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control a wide range of weeds effectively.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Target Weeds |

|---|---|---|---|

| Herbicide A | Compound X | 200 | Broadleaf |

| Herbicide B | Compound Y | 150 | Grasses |

| Herbicide C | Compound Z | 250 | Perennial |

Case Study:

Field trials conducted with formulations containing this compound demonstrated effective weed control with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide option.

Synthesis and Production

The synthesis of this compound involves several steps that can be optimized for yield and purity. The production methods typically utilize alkali metal alkoxides and polar aprotic solvents to achieve high-purity products.

Synthesis Overview:

The process includes the reaction of starting materials under controlled conditions to produce the desired pyrimidine derivative efficiently. Recent advancements have focused on improving the economic viability and environmental impact of these synthesis methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative features:

Key Observations:

Substituent Effects :

- The 3,5-dimethylpiperidinyl group in the target compound confers stereochemical control and moderate lipophilicity, which may improve blood-brain barrier penetration compared to piperazinyl analogues (e.g., patent compounds ).

- Methoxy groups (as in the phenylsulfanyl analogue ) enhance aqueous solubility but may reduce membrane permeability.

Biological Activity: Compounds with pyrido[1,2-a]pyrimidinone cores (e.g., patent examples ) exhibit broader kinase inhibition profiles due to extended π-conjugation, whereas simpler pyrimidines like the target compound may favor selectivity for specific enzymatic pockets. Sulfur-containing analogues (e.g., phenylsulfanyl derivative ) show improved metabolic stability but risk off-target interactions due to sulfur’s nucleophilicity.

Synthetic Accessibility: The target compound’s synthesis is likely less complex than fused-ring systems (e.g., pyrido-pyrimidinones ), which require multi-step cyclization.

Research Findings and Trends

- Solubility-Lipophilicity Balance : Compared to methoxy- or piperazinyl-substituted analogues, the target compound’s logP is predicted to be higher (~2.8 vs. 1.5–2.2), favoring CNS activity but limiting oral bioavailability.

- Patent Landscape: Recent patents highlight a shift toward fused pyrimidine systems (e.g., pyrido-pyrimidinones ) for multitarget therapies, though simpler pyrimidines remain relevant for niche applications.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The principal synthetic strategy involves the substitution of the chlorine atom at the 6-position of 4,6-dichloro-2-methylpyrimidine with the nucleophilic amine, 3,5-dimethylpiperidine.

$$

\text{4,6-Dichloro-2-methylpyrimidine} + \text{3,5-dimethylpiperidine} \xrightarrow{\text{Base, Solvent, Heat}} \text{4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine}

$$

- Base: Potassium carbonate or similar inorganic base to deprotonate the amine and promote nucleophilicity

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane

- Temperature: Elevated temperatures (e.g., 65–90°C) to facilitate substitution

- Time: Several hours to overnight reaction times

This method leverages the higher reactivity of the chlorine at the 6-position compared to the 4-position, allowing selective substitution.

Stepwise Synthesis from Precursors

Research indicates that the synthesis may proceed via multi-step routes involving:

- Preparation of 4,6-dichloro-2-methylpyrimidine as a key intermediate

- Selective substitution at the 6-position with 3,5-dimethylpiperidine under SNAr conditions

- Optional protection/deprotection steps to improve yield and selectivity, such as tosylation to reduce electron density and enhance substitution rates

A related example from the literature shows that nucleophilic substitution on pyrimidine rings is significantly enhanced by electron-withdrawing groups or protecting groups that modulate ring electron density.

Alternative Synthetic Routes and Optimization

- Use of microwave-assisted reactions to reduce reaction times and improve yields has been reported for similar pyrimidine derivatives.

- Buchwald–Hartwig amination has been employed in related pyrimidine chemistry to introduce amine substituents, though this is more common for aryl amines than aliphatic amines like 3,5-dimethylpiperidine.

- Hydrolysis or further functionalization steps may follow substitution to yield derivatives or intermediates for pharmaceutical applications.

Data Table Summarizing Typical Reaction Conditions and Yields

| Step | Starting Material | Reagent/Condition | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4,6-Dichloro-2-methylpyrimidine | 3,5-Dimethylpiperidine, K2CO3, DMF | 65–90 | 12–18 | 60–80 | Nucleophilic substitution at 6-position |

| 2 | Crude product | Purification (column chromatography) | Ambient | — | — | To isolate pure this compound |

| 3 | Optional intermediate | Protection (e.g., tosylation) | Ambient to 50 | 2–4 | 70–85 | Enhances substitution efficiency (if applied) |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a chlorine atom on the pyrimidine ring with 3,5-dimethylpiperidine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C, followed by purification via silica gel chromatography. Reaction optimization may involve adjusting stoichiometry, solvents (e.g., dichloromethane or ethyl acetate), and catalysts (e.g., triethylamine). Evidence from analogous pyrimidine syntheses highlights the use of LiAlH4 for reduction steps and column chromatography for isolating intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry, ESI-MS for molecular weight verification, and HPLC (≥95% purity threshold). Elemental analysis (C, H, N) can validate empirical formulas. For structural ambiguity, compare experimental spectra with computational predictions (e.g., density functional theory) or reference data from PubChem entries of related pyrimidines .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities. Safety data sheets (SDS) for similar chlorinated pyrimidines recommend protocols such as P264 (wash hands post-handling) and P305+P351+P338 (eye exposure response) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from impurities, tautomerism, or residual solvents. Repeat experiments under anhydrous conditions, use deuterated solvents, and employ high-resolution MS (HRMS) for accurate mass determination. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For low-concentration analytes, enhance sensitivity via LC-MS/MS or derivatization .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

- Methodological Answer : Optimize stepwise reactions using Design of Experiments (DoE) to test variables like temperature, catalyst loading, and reaction time. For example, achieved 2–5% overall yield in an 11-step synthesis by optimizing coupling agents and purification techniques. Consider microwave-assisted synthesis to reduce reaction times and improve selectivity .

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer : Perform molecular docking with target proteins (e.g., enzymes in the pyrimidine metabolism pathway) using software like AutoDock or Schrödinger. Validate predictions with QSAR models trained on analogous compounds’ bioactivity data. PubChem entries for related pyrimidines (e.g., enzyme inhibitors) provide structural templates for docking studies .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (e.g., 25°C, 40°C). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months). recommends storing chlorinated pyrimidines in airtight containers at –20°C to prevent hydrolysis .

Q. How to evaluate bioactivity against enzyme targets like kinases or reductases?

- Methodological Answer : Use in vitro enzyme inhibition assays with purified targets (e.g., human methionine aminopeptidase-1) and measure IC50 values. For example, describes SDS-PAGE and fluorometric assays for evaluating pyrimidine derivatives. Include positive controls (e.g., known inhibitors) and dose-response curves to quantify potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.